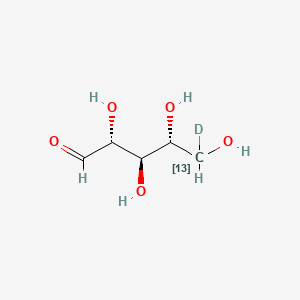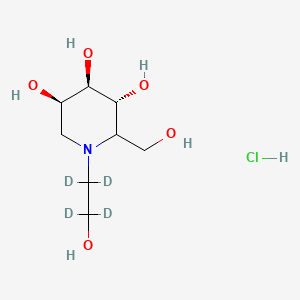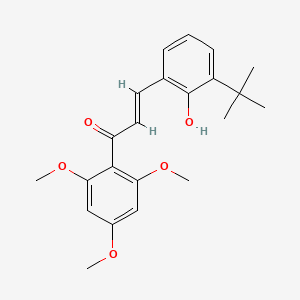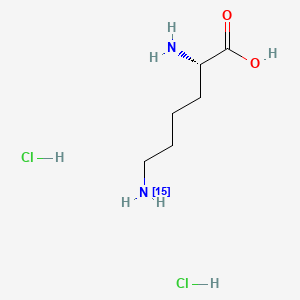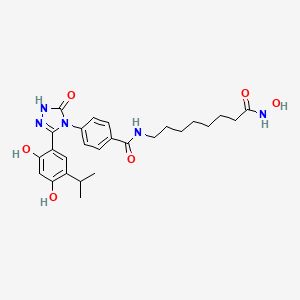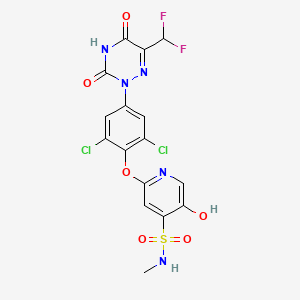
THR-|A agonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THR-|A agonist 4 is a compound that acts as an agonist for the thyroid hormone receptor beta (THR-β). Thyroid hormones are crucial regulators of metabolic activity in mammals, influencing cholesterol and fatty acid levels through the activation of nuclear thyroid hormone receptors . This compound has shown potential in reducing liver fat and restoring liver function, making it a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH) .
Preparation Methods
The preparation of THR-|A agonist 4 involves several synthetic routes and reaction conditions. One method includes the following steps :
Formation of Active Ester: The active ester 1-c is obtained after post-treatment.
Reaction with Dimethyl Sulfoxide: Compound 1-c is added to a mixture of dimethyl sulfoxide, compound 1-d, and cesium carbonate. The mixture is heated to 55 degrees Celsius in a nitrogen atmosphere and stirred for 6 hours to obtain compound 1-e.
Catalytic Reaction: Compound 1-e is added to a dichloromethane solution of compound 1-f, cooled to 4 degrees Celsius with an ice bath, and trifluoroacetic acid is added dropwise to catalyze the reaction.
Chemical Reactions Analysis
THR-|A agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
THR-|A agonist 4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the effects of thyroid hormone receptor activation on metabolic pathways.
Biology: It helps in understanding the role of thyroid hormones in cellular processes and gene expression.
Mechanism of Action
THR-|A agonist 4 exerts its effects by binding to the thyroid hormone receptor beta (THR-β). This binding activates the receptor, leading to changes in gene transcription and metabolic activity. The molecular targets and pathways involved include the upregulation of genes specific to cholesterol and fatty acid biosynthesis and metabolism .
Comparison with Similar Compounds
THR-|A agonist 4 can be compared with other similar compounds, such as:
Sobetirome (GC-1): A selective THR-β agonist with similar effects on liver metabolism.
Resmetirom (MGL-3196): Another THR-β agonist that has shown promise in clinical trials for NASH.
VK2809: A liver-directed THR-β agonist with potential lipid-lowering effects.
This compound is unique in its specific binding affinity and selectivity for THR-β, making it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C16H11Cl2F2N5O6S |
|---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-[6-(difluoromethyl)-3,5-dioxo-1,2,4-triazin-2-yl]phenoxy]-5-hydroxy-N-methylpyridine-4-sulfonamide |
InChI |
InChI=1S/C16H11Cl2F2N5O6S/c1-21-32(29,30)10-4-11(22-5-9(10)26)31-13-7(17)2-6(3-8(13)18)25-16(28)23-15(27)12(24-25)14(19)20/h2-5,14,21,26H,1H3,(H,23,27,28) |
InChI Key |
CNTUPTWRRSJGDG-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=NC=C1O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


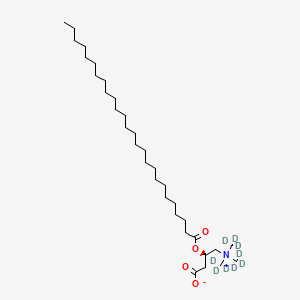
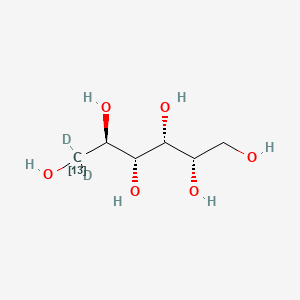

![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


